molecular formula C21H17N5O2 B11696475 3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11696475
M. Wt: 371.4 g/mol
InChI Key: YETZTFXGGJLYRB-YDZHTSKRSA-N
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Description

3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a naphthyl group, a pyridinylmethylidene moiety, and a pyrazole ring, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2-Methoxy-1-naphthaldehyde: This intermediate can be synthesized from 2-methoxynaphthalene through a formylation reaction.

    Synthesis of Pyridinylmethylidene Hydrazine: This involves the condensation of pyridine-2-carbaldehyde with hydrazine hydrate.

    Formation of the Final Compound: The final step involves the condensation of 2-Methoxy-1-naphthaldehyde with pyridinylmethylidene hydrazine in the presence of a suitable catalyst to form the desired pyrazole derivative.

Chemical Reactions Analysis

3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and naphthyl positions, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in drug discovery and development.

    Medicine: Potential pharmacological properties could be explored for therapeutic applications.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is not well-understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests that it could bind to active sites or allosteric sites on proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide include:

The uniqueness of 3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H17N5O2/c1-28-19-10-9-14-6-2-3-8-16(14)20(19)17-12-18(25-24-17)21(27)26-23-13-15-7-4-5-11-22-15/h2-13H,1H3,(H,24,25)(H,26,27)/b23-13+

InChI Key

YETZTFXGGJLYRB-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4

Origin of Product

United States

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